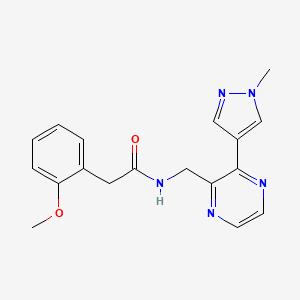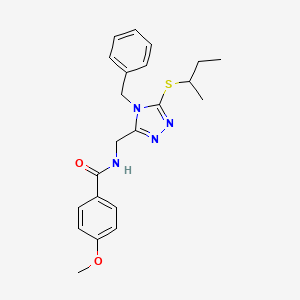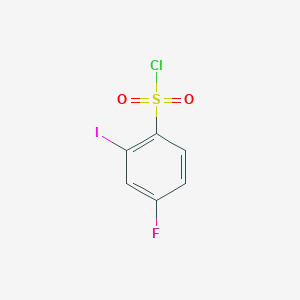
4-Fluoro-2-iodobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-iodobenzenesulfonyl chloride is a chemical compound that is part of a broader class of organic compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. They are typically used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of related fluoronitrobenzenesulfonyl chlorides has been described, where compounds are prepared from difluoronitrobenzenes through a two-step procedure involving a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine to yield the sulfonyl chlorides . Another synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride involves the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide .
Molecular Structure Analysis
The molecular structure of related compounds such as 1-(chloromethyl)-4-fluorobenzene has been studied using infrared and Raman spectroscopy, suggesting that the molecule may exhibit C1 symmetry despite being interpreted based on Cs symmetry . This information can be useful in understanding the molecular structure and symmetry of 4-Fluoro-2-iodobenzenesulfonyl chloride.
Chemical Reactions Analysis
Sulfonyl chlorides, including 4-Fluoro-2-iodobenzenesulfonyl chloride, are reactive intermediates that can undergo various chemical reactions. For instance, fluoro-dinitrobenzene reacts with amino acids and peptides under mild alkaline conditions, which is a reaction that has been widely used for the quantitative assay of N-terminal amino acids . This reactivity is indicative of the potential reactions that 4-Fluoro-2-iodobenzenesulfonyl chloride might undergo with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their functional groups. For example, the binding of 4-fluorobenzenesulfonamide to enzymes has been studied using NMR spectroscopy, revealing insights into the interaction of sulfonyl chloride derivatives with biological molecules . Additionally, the photophysics of related compounds such as 1,4-diethynyl-2-fluorobenzene have been investigated in solution and in crystals, providing information on their absorption, emission, and energy transfer properties . These studies can shed light on the behavior of 4-Fluoro-2-iodobenzenesulfonyl chloride in various environments.
科学的研究の応用
Activating Hydroxyl Groups for Biological Attachment
One application involves the activation of hydroxyl groups on polymeric carriers using related compounds such as 4-fluorobenzenesulfonyl chloride. This activation allows for the covalent attachment of biologicals (e.g., enzymes, antibodies) to solid supports like functionalized polystyrene microspheres and Sepharose beads. This method facilitates the bioselective separation of cells and tumor cells from various mediums, demonstrating potential therapeutic applications (Chang et al., 1992).
Synthesis and Characterization of Complexes
The synthesis of new platinum(II) dithiocarbimato complexes using 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide has been reported. These complexes have been characterized by crystallography, showcasing their potential in catalytic and material science applications (Amim et al., 2008).
Electrochemical Fluorination
Research also includes the electrochemical fluorination of organosulfur compounds using polystyrene-supported iodobenzene, demonstrating a method for the efficient synthesis of fluorinated compounds. This process allows for the recyclable use of iodobenzene derivative, highlighting its utility in synthetic chemistry (Sawamura et al., 2010).
Catalytic Reactions
Another application is found in the Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes. This method, under photochemical conditions, yields α-chloro-β-fluoroalkylcarbonyl products, showcasing a pathway for introducing fluoroalkyl groups into organic molecules (Tang & Dolbier, 2015).
Fluorescent Probing and Detection
Fluorogenic probes for sensitive detection in biochemical applications have been developed using derivatives of 4-fluorobenzenesulfonyl chloride. These probes enable the detection of biological molecules such as captopril, showcasing the compound's role in developing diagnostic and analytical tools (Wang et al., 2009).
作用機序
Target of Action
4-Fluoro-2-iodobenzenesulfonyl chloride is primarily used in the field of organic synthesis, serving as a reagent in various chemical reactions . It doesn’t have a specific biological target but interacts with other organic compounds to form new substances.
Mode of Action
The compound is known for its role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, 4-Fluoro-2-iodobenzenesulfonyl chloride can act as an electrophile, reacting with organoboron compounds under the influence of a palladium catalyst .
Result of Action
The result of 4-Fluoro-2-iodobenzenesulfonyl chloride’s action is the formation of new organic compounds. It’s used in the synthesis of various pharmaceuticals and other organic compounds . The exact molecular and cellular effects would depend on the specific compounds it’s used to create.
特性
IUPAC Name |
4-fluoro-2-iodobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUNXTJSZNIPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


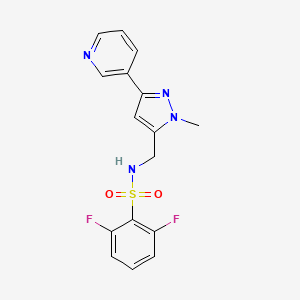

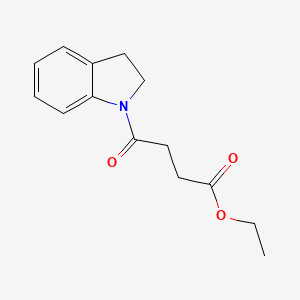
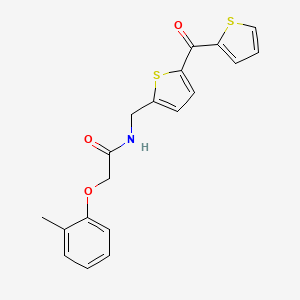

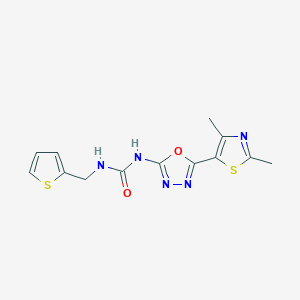
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)
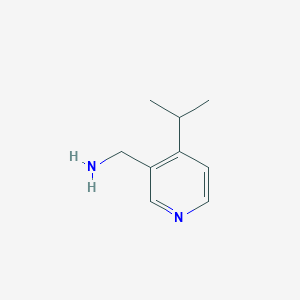
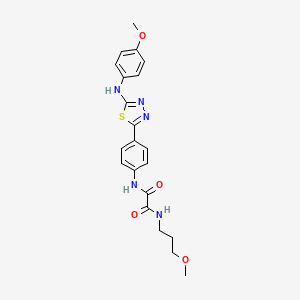
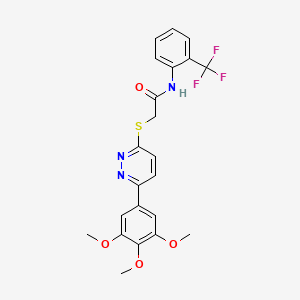
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
